molecular formula C25H21N5O3 B2649323 7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510760-84-6

7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No. B2649323
CAS RN: 510760-84-6
M. Wt: 439.475
InChI Key: WBIIQCOUPMPNLG-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features common in organic chemistry, including a furan ring, an imine group, a carboxamide group, and a complex polycyclic structure. These features suggest that it may have interesting chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It is a polycyclic compound with multiple rings, including a furan ring (a five-membered ring with four carbon atoms and one oxygen atom). The compound also contains an imine group (=N-), a carboxamide group (-C(=O)NH2), and several carbon-carbon double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antitumor Activity

Compounds with imidazotetrazine derivatives, similar to the core structure of the specified compound, have shown broad-spectrum antitumor activity. For example, "Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent," discusses the synthesis and biological activity of imidazotetrazine derivatives, highlighting their potential as antitumor agents due to their ability to act as prodrugs and interact with DNA or RNA in cancer cells (Stevens et al., 1984).

Synthesis of Heterocycles

The synthesis of novel tricyclic tetrahydroazepinones via trapping of a new class of cyclic seven-membered allenamides with furan highlights the chemical reactivity and versatility of furan-containing compounds in generating new medicinal chemistry building blocks. This research opens pathways for the synthesis of complex heterocyclic structures that could be fundamental in drug discovery and development (Schurgers et al., 2014).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal properties. These compounds, including furan derivatives, have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, indicating their potential as antiprotozoal agents. This research suggests the utility of furan derivatives in developing treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of a compound in a biological system depends on its structure and the specific biological targets it interacts with. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s hard to provide details on the safety and hazards of this compound .

Future Directions

The study of new and complex organic compounds is a vibrant field of research in chemistry. Compounds like this one could have potential applications in various areas, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16(17-8-3-2-4-9-17)27-24(31)19-14-20-23(28-21-11-5-6-12-29(21)25(20)32)30(22(19)26)15-18-10-7-13-33-18/h2-14,16,26H,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIIQCOUPMPNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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